2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride (CAS 2680527-84-6, MFCD34183418) is a synthetic piperazine derivative featuring a hydroxyethyl-substituted piperazine ring coupled to a butanoic acid side chain at the 2-position, presented as its hydrochloride salt (C₁₀H₂₁ClN₂O₃, MW 252.74 g/mol). The compound is supplied as a powder with ≥95% purity and is stored at room temperature.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
Cat. No. B13503180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN(CC1)CCO.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-2-9(10(14)15)12-5-3-11(4-6-12)7-8-13;/h9,13H,2-8H2,1H3,(H,14,15);1H
InChIKeyHKUDXONMNKONLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic Acid Hydrochloride – Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride (CAS 2680527-84-6, MFCD34183418) is a synthetic piperazine derivative featuring a hydroxyethyl-substituted piperazine ring coupled to a butanoic acid side chain at the 2-position, presented as its hydrochloride salt (C₁₀H₂₁ClN₂O₃, MW 252.74 g/mol) [1]. The compound is supplied as a powder with ≥95% purity and is stored at room temperature . Its structural architecture – combining a basic piperazine core, a hydrophilic hydroxyethyl substituent, an ionizable carboxylic acid group, and a hydrochloride counterion – distinguishes it from simpler piperazine building blocks and positions it as a versatile intermediate for medicinal chemistry and biochemical probe development [2]. The topological polar surface area (TPSA) of 64 Ų, three hydrogen bond donors, and five hydrogen bond acceptors define a physicochemical profile suitable for aqueous formulation and downstream derivatization [1].

Why 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic Acid Hydrochloride Cannot Be Replaced by Unsubstituted Piperazine Butanoic Acids, HEPES, or Simple Hydroxyethylpiperazine in Structure-Sensitive Applications


Piperazine derivatives are a broad and commercially abundant class, but their biological and physicochemical properties are exquisitely sensitive to substitution pattern, side-chain length, and salt form. The unsubstituted analog 2-(piperazin-1-yl)butanoic acid lacks the hydroxyethyl group that enhances aqueous solubility and provides an additional hydrogen-bonding handle for target engagement [1]. Conversely, 1-(2-hydroxyethyl)piperazine lacks the butanoic acid carboxylate necessary for conjugation, salt bridging, or pH-dependent ionization . HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid), while sharing the hydroxyethylpiperazine core, replaces the butanoic acid with an ethanesulfonic acid moiety, conferring buffering rather than drug-like properties (pKa ~7.5, useful pH range 6.8–8.2) . The 4-oxo analog 4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid introduces a ketone that alters both conformational flexibility and metabolic liability . Finally, 4-(piperazin-1-yl)butanoic acid places the carboxylic acid chain at the 4-position of butanoic acid rather than the 2-position, altering the spatial relationship between the ionizable group and the piperazine ring and thereby changing receptor pharmacophore compatibility . These structural differences translate into divergent solubility profiles, synthetic handles, and biological target engagement, making generic substitution scientifically indefensible for quantitative structure–activity relationship (QSAR)-driven research.

Quantitative Differentiation Evidence for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic Acid Hydrochloride Versus Closest Analogs


Hydrogen Bond Donor/Acceptor Capacity Compared to Unsubstituted Piperazine Butanoic Acids

The hydroxyethyl substituent on the piperazine ring of the target compound provides one additional hydrogen bond donor (the terminal –OH) and one additional hydrogen bond acceptor (the ether-type oxygen) compared to the unsubstituted comparator 2-(piperazin-1-yl)butanoic acid. PubChem-computed values confirm the target compound has 3 HBD and 5 HBA, yielding a total H-bond count of 8, versus 2 HBD and 4 HBA (total 6) for 2-(piperazin-1-yl)butanoic acid [1]. This 33% increase in hydrogen-bonding capacity directly impacts molecular recognition, aqueous solubility, and the ability to engage solvent-exposed regions of protein binding pockets – a critical parameter in fragment-based lead optimization where each additional productive H-bond can contribute approximately 0.5–1.5 kcal/mol to binding free energy [2].

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Hydrochloride Salt Aqueous Solubility Advantage Versus Free Base Analogs

The hydrochloride salt form of the target compound is explicitly documented as imparting water solubility and enhanced stability [1]. For structurally related piperazine–butanoic acid systems, the dihydrochloride salt of 4-(piperazin-1-yl)butanoic acid (CAS 1312024-01-3) is described as having 'high' aqueous solubility, with the carboxylic acid pKa estimated at ~4.5–5.0 and the piperazine nitrogen pKa at ~9.5–10.5 [2]. In contrast, the free base forms of piperazine–butanoic acid conjugates exhibit markedly lower aqueous solubility, with 2-(piperazin-1-yl)butanoic acid dihydrochloride showing a predicted LogP of –2.46 and LogD (pH 7.4) of –2.46, indicating a strong preference for the aqueous phase over organic [3]. The hydrochloride salt formation ensures that the target compound remains predominantly ionized at physiological and formulation-relevant pH values, enabling dissolution without organic co-solvents.

Formulation science Salt screening Aqueous solubility

Cytotoxicity Profile of Hydroxyethylpiperazine Scaffold: In Vitro IC50 and Maximum Tolerated Concentration Data

While no direct cytotoxicity data are publicly available for the target compound itself, a systematic evaluation of 1-(2-hydroxyethyl)piperazine derivatives provides quantitative class-level safety benchmarks. In A549 human lung adenocarcinoma cells, the most favorable hydroxyethylpiperazine derivative (compound 8) exhibited an IC50 > 25 mM and a maximum tolerated concentration (MTC) of 6.25 mM [1]. This represents a 625-fold improvement in IC50 over the most cytotoxic derivative in the series (compound 2, IC50 = 0.04 mM) [1]. In vivo, compound 8 showed a maximum tolerated dose (MTD) of 2000 mg/kg in mice with no pathologies detected by necropsy, blood biochemistry, or histopathology 48 h post-administration [1]. Additionally, compound 8 conferred 70% survival at day 30 post whole-body irradiation (7.15 Gy) versus 40% survival in untreated controls, although this increase did not reach statistical significance [1]. Separately, hydroxyethylpiperazine antimalarial derivatives showed no cytotoxicity at 100 µg/mL against mammalian cells in vitro [2]. These data collectively support the assertion that the hydroxyethylpiperazine scaffold – the core structural feature of the target compound – is associated with a favorable cytotoxicity window.

Toxicology Radioprotection Drug safety profiling

Receptor Binding Pharmacophore Potential: BACE1 Inhibition by 4-(2-Hydroxyethyl)piperazin-1-yl Aryl Derivatives

Compounds bearing the 4-(2-hydroxyethyl)piperazin-1-yl moiety – the identical core substructure present in the target compound – have demonstrated nanomolar inhibitory activity against β-secretase 1 (BACE1), a key Alzheimer's disease target. Specifically, N-{5-bromo-2-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide (BDBM16727) inhibited BACE1 with an IC50 of 79 nM, while the des-bromo analog (BDBM16730) showed an IC50 of 110 nM, both measured by FRET assay at pH 7.5 and 25 °C after 2 h incubation [1]. The 5-bromo substituent conferred a 1.4-fold improvement in potency versus the unsubstituted phenyl analog [1]. These data establish that the 4-(2-hydroxyethyl)piperazin-1-yl group is compatible with high-affinity enzyme active site engagement. In contrast, piperazine–butanoic acid derivatives lacking the hydroxyethyl substituent (e.g., 4-oxo-4-(piperazin-1-yl)butanoic acid) show no appreciable binding to therapeutically relevant CNS targets such as 5-HT2A (Ki > 10,000 nM) [2].

Alzheimer's disease BACE1 inhibition Structure-activity relationship

Carboxylic Acid Synthetic Handle: Conjugation Versatility Versus Non-Carboxylic Acid Piperazine Analogs

The butanoic acid carboxylate at the 2-position of the target compound provides a reactive handle for amide bond formation, esterification, and active ester activation – synthetic transformations unavailable to non-carboxylic acid piperazine analogs such as HEPES (which bears a sulfonic acid group with different reactivity and pKa) or 1-(2-hydroxyethyl)piperazine (no acid group). Reactions explicitly documented for this compound class include amidation with amines, esterification with alcohols, and nucleophilic substitution on the piperazine ring, enabling modular diversification [1]. The presence of both a nucleophilic piperazine nitrogen and an electrophilic carboxylic acid carbon within the same molecule supports orthogonal protection/deprotection strategies in parallel synthesis workflows. In comparison, HEPES (pKa of sulfonic acid ~1–2, fully deprotonated at all physiological pH values) lacks the pH-dependent ionization and neutral prodrug potential of the carboxylic acid (predicted pKa ~4.5–5.0) [2].

Bioconjugation Parallel synthesis Chemical biology

Crystallographic and Structural Biology Utility: Piperazine Nitrogen Geometry Versus Acyclic Amino Acid Analogs

The piperazine ring in the target compound constrains the amine nitrogen into a well-defined chair conformation, creating a rigid vector for hydrogen bonding and ionic interactions. This contrasts with acyclic amino acid analogs such as 4-aminobutanoic acid (GABA) or 2-aminobutanoic acid, where the amine enjoys free rotation and presents an ill-defined pharmacophoric geometry. The conformational restriction imposed by the piperazine ring has been exploited in the design of GABA uptake inhibitors, where piperazine–butanoic acid conjugates serve as 'conformationally constrained GABA analogs' with enhanced transporter subtype selectivity [1]. Additionally, the hydroxyethyl group extends the molecular reach and provides an extra polar contact point not present in 4-(piperazin-1-yl)butanoic acid [2]. The topological polar surface area (TPSA) of 64 Ų falls within the desirable range for both CNS penetration (<90 Ų) and oral bioavailability (<140 Ų), as defined by Veber's rules [3].

Structural biology Conformational constraint Fragment screening

Optimal Research and Industrial Application Scenarios for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic Acid Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Targeting CNS Aminergic Receptors or Aspartyl Proteases

The nanomolar BACE1 inhibitory activity (IC50 = 79–110 nM) documented for compounds bearing the 4-(2-hydroxyethyl)piperazin-1-yl substructure validates this moiety as a productive pharmacophore for aspartyl protease engagement [1]. The target compound, with its carboxylic acid handle for amide conjugation, serves as an ideal fragment for structure–activity relationship (SAR) expansion via parallel amide library synthesis. The TPSA of 64 Ų (within CNS drug-like space) and conformational rigidity of the piperazine ring support crystallographic fragment screening against BACE1, plasmepsin II, or other aspartyl protease targets implicated in Alzheimer's disease or malaria [2]. The class-level low cytotoxicity profile (IC50 > 25 mM for structurally related hydroxyethylpiperazines) reduces the risk of non-specific assay interference [3].

Synthesis of Conformationally Constrained GABA Analog Probes for Neurotransmitter Transporter Studies

The piperazine ring constrains the amine geometry into a defined chair conformation, creating a 'conformationally restricted GABA analog' scaffold [4]. The butanoic acid side chain mimics the GABA carbon backbone length while the hydroxyethyl group provides an additional polar contact for transporter binding site recognition. The carboxylic acid enables conjugation to fluorophores or biotin for chemical biology pull-down experiments targeting GABA transporter subtypes (GAT1–GAT4). The hydrochloride salt ensures aqueous solubility (class-level evidence: piperazine–butanoic acid dihydrochlorides are 'highly water soluble') for biochemical assay conditions without DMSO interference .

Building Block for Hydroxyethylpiperazine-Containing Kinase Inhibitor or Receptor Modulator Libraries

The three orthogonal reactive handles (carboxylic acid, tertiary piperazine nitrogen, primary alcohol) enable sequential, protection-group-controlled derivatization [5]. This permits systematic exploration of three distinct vectors from a single scaffold – a capability not available with HEPES (sulfonic acid instead of carboxylic acid) or simple 1-(2-hydroxyethyl)piperazine (lacking the acid handle). The compound is commercially available in 0.25 g and 5 g pack sizes at 95% purity from Enamine (via Sigma-Aldrich), supporting both initial pilot library synthesis (mg scale) and scale-up for hit confirmation (g scale) . The predicted LogP of the scaffold (–2.46 for the related 2-(piperazin-1-yl)butanoic acid dihydrochloride) indicates aqueous compatibility that facilitates high-throughput screening workflow integration [6].

Radioprotective Agent Development Leveraging Low Cytotoxicity Hydroxyethylpiperazine Scaffold

The hydroxyethylpiperazine scaffold has demonstrated radioprotective efficacy in preclinical models, with compound 8 (a 1-(2-hydroxyethyl)piperazine derivative) achieving 70% 30-day survival post 7.15 Gy whole-body irradiation versus 40% in untreated controls, combined with an MTD of 2000 mg/kg and IC50 > 25 mM in A549 cells [3]. The target compound, bearing the same core scaffold with an additional butanoic acid functionality, provides a starting point for second-generation radioprotective agent design where the carboxylic acid can be used to modulate pharmacokinetic properties or enable prodrug strategies. The absence of histopathological findings at MTD supports a favorable safety margin for further preclinical development [3].

Quote Request

Request a Quote for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.